molecular formula C21H21N3O4 B2680090 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 899982-61-7

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2680090
CAS No.: 899982-61-7
M. Wt: 379.416
InChI Key: KFHNKBQVCKSZQF-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The compound also features a tetrahydronaphthalene moiety, which contributes to its unique chemical properties.

Mechanism of Action

Preparation Methods

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. Industrial production methods may involve optimization of these reactions to improve yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: It has potential applications in cancer research due to its cytotoxic effects on certain cancer cell lines. It is also being studied for its anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

Comparison with Similar Compounds

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-26-17-10-9-16(12-18(17)27-2)20-23-24-21(28-20)22-19(25)15-8-7-13-5-3-4-6-14(13)11-15/h7-12H,3-6H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHNKBQVCKSZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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